9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Overview
Description
9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate: is a complex organic compound with the molecular formula C39H36N2O4S and a molecular weight of 628.79 g/mol . This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate typically involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with FMOC-S-trityl-L-cysteine . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the triphenylmethylsulfanyl group.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the fluorenylmethyl group.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology: In biological research, it is employed in the study of enzyme mechanisms and protein interactions, particularly those involving cysteine residues .
Industry: In the industrial sector, the compound is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound’s fluorenylmethyl group provides steric hindrance, while the carbamate group can form hydrogen bonds with target molecules. The triphenylmethylsulfanyl group may participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate
- ®-9H-fluoren-9-ylmethyl (1-(methoxy(methyl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate
Uniqueness: The unique combination of the fluorenylmethyl , carbamate , and triphenylmethylsulfanyl groups in 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate provides distinct steric and electronic properties that are not found in other similar compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQRFVRQWPPXIQ-BHVANESWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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